Product packaging for 4-bromo-3-methylfuran-2(5H)-one(Cat. No.:CAS No. 121900-52-5)

4-bromo-3-methylfuran-2(5H)-one

Cat. No.: B3009903
CAS No.: 121900-52-5
M. Wt: 176.997
InChI Key: OASBMEPRZZCXNW-UHFFFAOYSA-N
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Description

Overview of 2(5H)-Furanones (α,β-Butenolides) in Chemical Literature

2(5H)-Furanones, also known as α,β-butenolides, are a class of heterocyclic compounds characterized by a five-membered lactone ring with an endocyclic double bond conjugated to the carbonyl group. mdpi.comresearchgate.nettandfonline.com This structural feature imparts unique reactivity and makes them valuable intermediates in organic synthesis. mdpi.comscispace.com They are found in numerous natural products and are recognized for their diverse biological activities. mdpi.comtandfonline.comresearchgate.net The butenolide ring system is a key structural component in many pharmacologically important molecules. tandfonline.com They can serve as precursors for the synthesis of other important classes of compounds, such as lactones and furans, through various chemical transformations like catalytic hydrogenation and reduction. mdpi.comscispace.com

Significance of Halogenated Furanone Scaffolds in Organic Chemistry

The introduction of halogen atoms onto the furanone scaffold significantly influences its chemical reactivity and biological profile. ucc.iebenthamdirect.com Halogenated furanones, including dihalofuranones, are noted for their high reactivity, which stems from the presence of the carbonyl group, the conjugated double bond, and the labile halogen atoms. mdpi.comresearchgate.net These features provide multiple sites for further functionalization, making them versatile building blocks in chemical synthesis. mdpi.comresearchgate.net Brominated furanones, in particular, have been a subject of considerable research. researchgate.netunipi.it The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of new carbon-carbon bonds. ucc.iebenthamdirect.comucc.ie This reactivity has been exploited in the synthesis of a variety of more complex molecules. ucc.iebenthamdirect.com

Research Trajectory of 4-bromo-3-methylfuran-2(5H)-one within Contemporary Organic Synthesis

Within the broader class of halogenated furanones, this compound has garnered attention as a useful synthetic intermediate. Its synthesis is often achieved through the electrophilic bromination of 3-methylfuran-2(5H)-one using reagents like bromine in acetic acid. vulcanchem.com The presence of both a bromine atom and a methyl group on the furanone ring provides specific steric and electronic properties that can be leveraged in synthetic design. Research involving this compound often focuses on its utility in building more complex molecular architectures. For instance, derivatives of this compound have been investigated for their potential applications in medicinal chemistry. ontosight.aiontosight.ai The reactivity of the bromine atom at the 4-position makes it a key handle for introducing diverse substituents, thereby enabling the generation of libraries of novel furanone derivatives for further study.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C5H5BrO2
Molecular Weight 177.00 g/mol
InChI InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3
InChIKey OASBMEPRZZCXNW-UHFFFAOYSA-N
SMILES CC1=C(Br)C(=O)OC1

Table generated from data available in PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrO2 B3009903 4-bromo-3-methylfuran-2(5H)-one CAS No. 121900-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASBMEPRZZCXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(COC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Methylfuran 2 5h One and Structural Analogues

De Novo Synthetic Routes to the 2(5H)-Furanone Core

The foundational synthesis of the 2(5H)-furanone structure can be approached through several distinct routes, each offering unique advantages in terms of starting materials and reaction conditions.

Strategies Involving Levulinic Acid and its Derivatives

Levulinic acid, a readily available bio-based platform chemical, serves as a versatile starting point for the synthesis of various furanone derivatives.

A prominent strategy for the synthesis of brominated furanones involves the bromination of levulinic acid or its derivatives, followed by cyclization. The reaction of α-methyllevulinic acid with bromine in dichloromethane (B109758) can be employed to produce a crude bromo keto acid. plos.org Subsequent treatment of this intermediate with concentrated sulfuric acid at elevated temperatures induces cyclization and dehydration to yield the desired furanone. plos.org For instance, the synthesis of (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one has been achieved through this method. plos.org The process begins with the dropwise addition of bromine to α-methyllevulinic acid in dichloromethane, followed by heating. plos.org After workup, the resulting crude bromo keto acid is cyclized using concentrated sulfuric acid to afford the target furanone, which can then be purified by column chromatography. plos.org

Similarly, bromination of levulinic acid in methanol (B129727) can produce a mixture of brominated keto methyl esters. researchgate.net This mixture, without further purification, can be treated with sulfuric acid at high temperatures to yield a variety of brominated furanones. researchgate.net

A general representation of this approach is the bromination of an enol tautomer of levulinic acid. The choice of brominating agent and solvent can influence the regioselectivity of the bromination, yielding a mixture of 3-bromo and 5-bromo isomers, as well as dibrominated products. This mixture can then be treated with a base, such as triethylamine (B128534), to induce intramolecular nucleophilic displacement of the bromide by the carboxylate, leading to the formation of the furanone ring.

Titanium-Mediated Aldol (B89426) Additions and Subsequent Cyclo-condensation

A powerful one-pot method for the synthesis of 2(5H)-furanones involves a titanium-tetrachloride-mediated crossed aldol addition followed by an acid-induced cyclo-condensation. researchgate.netmdpi.comkwansei.ac.jprsc.orgrsc.org This direct furanone annulation utilizes commercially available and inexpensive starting materials. mdpi.com

The process is initiated by a TiCl₄-promoted direct aldol condensation between a ketone and an α,α-dimethoxyketone. researchgate.netrsc.orgrsc.org This is followed by a sequential furanone formation. researchgate.netrsc.orgrsc.org For example, the reaction of a ketone with an α,α-dimethoxyketone in the presence of TiCl₄ and a base like tributylamine (B1682462) can afford trialkylsubstituted 2(5H)-furanones in a single step. rsc.orgrsc.org

The proposed mechanism involves an initial titanium-mediated direct aldol addition to form an aldol adduct. This is followed by the formation of a dihydrofuran intermediate, elimination of a titanium-containing species, and subsequent isomerization to the final 2(5H)-furanone. rsc.org This methodology has been successfully applied to the synthesis of various furanone derivatives, including those with aryl substituents that can be further modified via cross-coupling reactions. mdpi.com

Titanium-Mediated Synthesis of 2(5H)-Furanone Analogs
Ketone Substrateα,α-Dimethoxyketone SubstrateResulting 2(5H)-FuranoneYieldReference
p-Bromoacetophenone1,1-Dimethoxyacetone5-(4-Bromophenyl)-3-methylfuran-2(5H)-one59% mdpi.com
p-Bromopropiophenone1,1-Dimethoxyacetone5-(4-Bromophenyl)-3,4-dimethylfuran-2(5H)-one64% mdpi.com
m-Bromoacetophenone1,1-Dimethoxyacetone5-(3-Bromophenyl)-3-methylfuran-2(5H)-oneN/A mdpi.com
m-Bromopropiophenone1,1-Dimethoxyacetone5-(3-Bromophenyl)-3,4-dimethylfuran-2(5H)-oneN/A mdpi.com

Cyclodehydration of Brominated Levulinic Acid

The cyclodehydration of brominated levulinic acid is a key transformation in a versatile method for the synthesis of novel brominated 4-alkyl-2(5H)-furanones under mild reaction conditions. plos.org This synthetic strategy can be highly efficient, in some cases requiring only a single chromatographic separation over multiple steps. plos.org The synthesis of (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one exemplifies this approach, where the crude bromo keto acid derived from α-methyllevulinic acid is cyclized using concentrated sulfuric acid. plos.org

Regioselective Halogenation of Furanone Systems

The direct and selective introduction of a bromine atom onto a pre-existing furanone ring is a critical strategy for accessing specific brominated isomers.

Bromination of Substituted 2(5H)-Furanones (e.g., using NBS, Br2)

The regioselective bromination of substituted 2(5H)-furanones can be achieved using various brominating agents, with N-bromosuccinimide (NBS) and molecular bromine (Br₂) being the most common. The choice of reagent and reaction conditions can direct the bromination to specific positions on the furanone ring.

The radical bromination of 3-methyl-2(5H)-furanone using NBS and a radical initiator such as 2,2′-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride under reflux is a highly effective method for producing 5-bromo-3-methyl-2(5H)-furanone with high regioselectivity and yield. An alternative radical initiation can be achieved using benzoyl peroxide.

Molecular bromine can also be used for the bromination of 3-methyl-2(5H)-furanone, typically in solvents like carbon tetrachloride or acetic acid under reflux. This reaction proceeds through a dibrominated intermediate, which is then treated with a base like triethylamine to eliminate hydrogen bromide and yield the 5-bromo-3-methyl-2(5H)-furanone.

For other substituted furanones, the regioselectivity of bromination can be influenced by the existing substituents. For instance, the bromination of certain gem-diarylated furanones with bromine has been shown to proceed with high regioselectivity to afford the 3-brominated products. ucc.ie The presence of a methyl group on the furanone ring can also influence the outcome of the bromination. ucc.ie

Regioselective Bromination of 3-Methyl-2(5H)-furanone
Brominating AgentInitiator/CatalystSolventConditionsProductYieldReference
N-Bromosuccinimide (NBS)2,2′-Azobis(isobutyronitrile) (AIBN)Carbon tetrachlorideReflux, 90°C, 4 hours5-Bromo-3-methyl-2(5H)-furanone90%
N-Bromosuccinimide (NBS)Benzoyl peroxideCarbon tetrachlorideReflux, 76°C, 1 hour5-Bromo-3-methyl-2(5H)-furanoneN/A
Bromine (Br₂)None (followed by base)Carbon tetrachlorideReflux, 1.5-2 hours, then Et₃N at RT5-Bromo-3-methyl-2(5H)-furanoneN/A

Direct Bromination Methodologies

The synthesis of 4-bromo-3-methylfuran-2(5H)-one is commonly achieved through the direct electrophilic bromination of its precursor, 3-methylfuran-2(5H)-one. This method leverages the electron-rich nature of the furanone ring, which facilitates electrophilic attack.

A typical procedure involves treating 3-methylfuran-2(5H)-one with a brominating agent, such as molecular bromine (Br₂), in a suitable solvent. vulcanchem.com Acetic acid is a frequently used solvent for this transformation, often carried out at reduced temperatures (e.g., 0–5°C) to control the reaction's exothermicity and selectivity. vulcanchem.com Alternatively, solvents like carbon tetrachloride (CCl₄) have been employed, sometimes under reflux conditions. The reaction proceeds via an electrophilic substitution mechanism on the furanone ring, where the bromine atom is introduced at the 4-position.

Table 1: Conditions for Direct Bromination of 3-methylfuran-2(5H)-one

Starting Material Brominating Agent Solvent Temperature Product Reference
3-Methylfuran-2(5H)-one Bromine (Br₂) Acetic Acid 0–5°C This compound vulcanchem.com
3-Methyl-2(5H)-furanone Molecular Bromine (Br₂) Carbon Tetrachloride (CCl₄) Reflux 5-bromo-3-methyl-2(5H)-furanone*

*Note: Depending on the precise structure of the starting material and reaction conditions, bromination can occur at different positions. The reference cited describes bromination followed by dehydrobromination to yield the 5-bromo isomer.

Derivatization and Functionalization Strategies

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Reductive Dehalogenation Reactions

Reductive dehalogenation provides a method to selectively remove the bromine atom, yielding the parent 3-methylfuran-2(5H)-one scaffold. This reaction is useful for synthesizing butenolide derivatives that are unsubstituted at the 4-position. A common method involves the use of reducing agents like zinc dust in a solvent such as tetrahydrofuran (B95107) (THF). unipi.it

Furthermore, palladium-catalyzed hydrodehalogenation has been demonstrated as an efficient and sustainable method for removing halogen atoms from butenolide structures. researchgate.net This approach has been successfully applied to the synthesis of various α-unsubstituted β-arylbutenolides from their α-halo precursors. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Furanone Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the furanone scaffold is a competent substrate for such transformations. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly prominent.

While direct Suzuki-Miyaura coupling on this compound is plausible, much of the reported research focuses on structurally related furanone derivatives. For instance, 4-tosyl-2(5H)-furanone, an analogue where a tosyl group acts as the leaving group instead of bromine, readily undergoes Suzuki-Miyaura coupling with various arylboronic acids. ysu.am These reactions are typically catalyzed by palladium complexes like PdCl₂(PPh₃)₂ in the presence of a base such as potassium fluoride (B91410) or sodium carbonate. ysu.am Similarly, 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one has been successfully used in Suzuki-Miyaura couplings to synthesize biphenyl-substituted furanones. mdpi.comscispace.com

The reaction of 3,4-dibromo-2(5H)-furanone with arylboronic acids has also been investigated, demonstrating that regioselective coupling can be achieved. Under specific conditions (PdCl₂(dppf)₂/K₂CO₃), the reaction yields 4-aryl-3-bromo-2(5H)-furanones, showcasing the selective reactivity of the bromine at the 4-position. researchgate.net These examples highlight the broad applicability of palladium-catalyzed cross-coupling for functionalizing the furanone core. rsc.orguwindsor.caresearchgate.netrsc.org

Table 2: Examples of Suzuki-Miyaura Reactions on Furanone Scaffolds

Furanone Substrate Coupling Partner Catalyst System Base Product Yield Reference
4-Tosyl-2(5H)-furanone o-Methylphenylboronic acid PdCl₂(PPh₃)₂ KF 4-(o-Methylphenyl)-2(5H)-furanone 95% ysu.am
5-(4-Bromophenyl)-3,4-dimethylfuran-2(5H)-one (p-Cl)C₆H₄B(OH)₂ Pd(OAc)₂/PPh₃ Na₂CO₃ 5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-3,4-dimethylfuran-2(5H)-one 88% mdpi.com
3,4-Dibromo-2(5H)-furanone Arylboronic acid PdCl₂(MeCN)₂/AsPh₃ Ag₂O 4-Aryl-3-bromo-2(5H)-furanone 78% unipi.it

Reactions with Bi-nucleophiles for Novel Heterocycle Formation

The electrophilic nature of the furanone ring, combined with the leaving group ability of the bromine atom, allows for condensation reactions with bi-nucleophiles to construct new, fused, or appended heterocyclic systems. These reactions often proceed through a domino sequence of nucleophilic attack, cyclization, and dehydration or rearrangement.

For example, substituted furan-3-carboxylates containing an acetyl group have been reacted with hydrazine (B178648) hydrate (B1144303) (a 1,2-bi-nucleophile) to synthesize furo[3,4-d]pyridazin-1(2H)-ones. mdpi.com In this transformation, hydrazine attacks the carbonyl groups, leading to a cyclocondensation reaction that forms the pyridazinone ring fused to the furan (B31954). mdpi.com

In a similar vein, reactions of 3-chloro-5-methoxy-4-((4-methylphenyl)sulfanyl)-2(5H)-furanone with bi-nucleophiles like hydrazine and ethylenediamine (B42938) have been studied. researchgate.net These reactions yielded a variety of heterocyclic products, including pyridazin-3(2H)-ones and pyrrol-2-ones, demonstrating the versatility of the furanone core in constructing diverse new ring systems. researchgate.net Another relevant example is the reaction between a bromoketone and 4-amino-5-(3-methylfuran-2-yl)-4H-1,2,4-triazole-3-thiol, which acts as a bi-nucleophile to form a complex 7H- vulcanchem.comunipi.itysu.amtriazolo[3,4-b] unipi.itysu.amthiadiazine system. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-methylfuran-2(5H)-one
Molecular bromine
Acetic acid
Carbon tetrachloride
5-bromo-3-methyl-2(5H)-furanone
Zinc
Tetrahydrofuran (THF)
Palladium
3-methylfuran-2(5H)-one
α-halo-β-arylbutenolides
4-tosyl-2(5H)-furanone
Tosyl group
Arylboronic acids
PdCl₂(PPh₃)₂
Potassium fluoride
Sodium carbonate
5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one
Biphenyl
3,4-dibromo-2(5H)-furanone
PdCl₂(dppf)₂
K₂CO₃
4-aryl-3-bromo-2(5H)-furanones
4-(o-Methylphenyl)-2(5H)-furanone
o-Methylphenylboronic acid
5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-3,4-dimethylfuran-2(5H)-one
(p-Cl)C₆H₄B(OH)₂
Pd(OAc)₂
PPh₃
4-Aryl-3-bromo-2(5H)-furanone
PdCl₂(MeCN)₂
AsPh₃
Ag₂O
4-(5-Methylfuran-2-yl)benzonitrile
5-Methylfuran-2-yltrifluoroborate
4-Bromobenzonitrile
RuPhos
Furan-3-carboxylates
Hydrazine hydrate
Furo[3,4-d]pyridazin-1(2H)-ones
Pyridazinone
3-chloro-5-methoxy-4-((4-methylphenyl)sulfanyl)-2(5H)-furanone
Ethylenediamine
Pyridazin-3(2H)-ones
Pyrrol-2-ones
Bromoketone
4-amino-5-(3-methylfuran-2-yl)-4H-1,2,4-triazole-3-thiol

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methylfuran 2 5h One

Ring-Opening Reactions of the Lactone Moiety

The 2(5H)-furanone core, a type of γ-lactone, is susceptible to ring-opening reactions through several mechanistic routes. These reactions are largely dictated by the nature of the attacking reagent and the reaction conditions.

Nucleophilic Acyl Substitution Pathways in Furanones

The most common pathway for the ring-opening of lactones is nucleophilic acyl substitution. researchgate.netmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon (C2) of the furanone ring. The process proceeds via a tetrahedral intermediate, which then collapses, leading to the cleavage of the acyl-oxygen bond and opening the lactone ring. researchgate.netmasterorganicchemistry.comlscollege.ac.in

For furanone derivatives, this reactivity can be influenced by the reaction medium. In the presence of bases, the equilibrium between the cyclic lactone and the open-chain carboxylate form can be shifted towards the acyclic form, which then reacts with nucleophiles. nih.gov For instance, furanones react with nucleophiles such as benzylamine (B48309) and hydrazine (B178648) hydrate (B1144303), resulting in ring-opening to form the corresponding amides and acid hydrazides, respectively. researchgate.net Similarly, O-nucleophiles like phenols can react with 3,4-dihalogeno-2(5H)-furanone derivatives, and S-nucleophiles like mercaptans can attack the C4 or C5 positions, depending on the conditions. nih.govmdpi.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Ring Opening: The ring opens by breaking the endocyclic C-O bond, expelling the oxygen atom as part of the newly formed acyclic chain.

This pathway's favorability is governed by the principle that the leaving group must be a weaker base than the incoming nucleophile for the reaction to proceed efficiently. masterorganicchemistry.com

SN2 Mechanisms in Lactone Ring Opening

While less common than nucleophilic acyl substitution, an SN2 mechanism is also a possible pathway for lactone ring-opening. researchgate.net In this mechanism, the nucleophile attacks the sp³-hybridized carbon atom adjacent to the ring oxygen (C5). researchgate.netstackexchange.com This pathway results in the cleavage of the alkyl-oxygen bond, rather than the acyl-oxygen bond.

This type of reaction is typically promoted by the use of "soft" nucleophiles and can be facilitated by Lewis acids. researchgate.net For β-lactones, SN2 ring-opening with organocopper reagents is an efficient process that proceeds with inversion of configuration at the attacked carbon center. acs.orgnih.gov This provides a mechanistic alternative to conjugate addition reactions for forming certain carbon-carbon bonds. acs.org However, some organometallic reagents, such as phenyl- and vinyl-derived variants, are not effective nucleophiles for this specific transformation. acs.orgnih.gov The competition between nucleophilic acyl substitution and SN2 attack is a key consideration, with harder nucleophiles generally favoring attack at the carbonyl carbon. stackexchange.com

Acid-Catalyzed and Frustrated Lewis Pair-Mediated Ring Opening

Acid-Catalyzed Ring Opening: The furanone ring can be opened under acidic conditions. Brønsted acids catalyze the ring-opening of substituted furans under relatively mild conditions (e.g., 80 °C with hydrochloric acid). rsc.org The mechanism involves the protonation of the carbonyl oxygen, which significantly activates the carbonyl carbon towards nucleophilic attack. lscollege.ac.in Even weak nucleophiles like water can then open the ring. For 3,4-dihalo-5-hydroxy-2(5H)-furanones, common acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to promote reactions with alcohols, leading to the formation of 5-alkoxy derivatives in a process that involves ring-opening and re-cyclization. mdpi.com Kinetic studies suggest that the ring-opening of some furan (B31954) derivatives proceeds via specific acid catalysis. rsc.org

Frustrated Lewis Pair-Mediated Ring Opening: A more contemporary method for ring-opening involves the use of Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. nih.gov This unquenched reactivity can be harnessed to activate and open cyclic esters. nih.govacs.org

The proposed mechanism for lactone ring-opening by an FLP, such as B(C₆F₅)₃ and a phosphine (B1218219) or amine base, involves:

Activation of the lactone by the Lewis acid (e.g., B(C₆F₅)₃), which coordinates to the carbonyl oxygen. mdpi.com

This coordination enhances the electrophilicity of the carbonyl carbon.

The Lewis base then attacks the activated carbonyl, leading to a zwitterionic ring-opened species. mdpi.comhelsinki.fi

This method has been demonstrated for the ring-opening of δ-valerolactone and is a key principle in the ring-opening polymerization of various cyclic esters, including lactide and β-butyrolactone. mdpi.comnih.gov

Thermodynamic and Kinetic Aspects of Ring-Opening Processes

The ability of a cyclic monomer like a furanone to undergo ring-opening (and potentially polymerize) is governed by both thermodynamic and kinetic factors. wiley-vch.de

Thermodynamics: The primary thermodynamic driver for the ring-opening of cyclic esters is the relief of ring strain. The change in Gibbs free energy (ΔG) for the polymerization (ring-opening) must be negative.

Enthalpy (ΔH): This is largely driven by ring strain. For many lactones, the polymerization is exothermic (ΔH < 0). wiley-vch.de

Entropy (ΔS): The conversion of many small monomer molecules into a long polymer chain results in a loss of translational degrees of freedom, leading to a decrease in entropy (ΔS < 0). wiley-vch.de

Because the process is typically enthalpically driven but entropically opposed, there exists a "ceiling temperature" (Tc) above which polymerization is no longer thermodynamically favorable. wiley-vch.de

Kinetics: Kinetic studies on the ring-opening of furanose sugars, which are structurally related to furanones, provide insight into the factors affecting reaction rates. nih.govnih.gov

Substituent Effects: The rate of ring-opening is significantly influenced by the stereochemistry and nature of ring substituents. nih.gov

pH: The rate constants for ring-opening (kopen) are highly dependent on pH. For example, studies on penturonic acids showed that the order of reactivity of different anomers changes significantly between pH 1.5 and pH 4.5, suggesting different catalytic pathways may be dominant. nih.gov

Activation Energy (Ea): The energy barrier to ring-opening also depends on the ring configuration and pH. nih.gov

The following table presents illustrative kinetic data for the ring-opening of related furanose structures, highlighting the influence of structure on reactivity.

Compound (Anomer)Ring-Opening Rate Constant (kopen, s⁻¹) at 50°C, pH 1.5
α-xyluronic acid2.57
α-riburonic acid1.65
β-arabinuronic acid1.52
β-xyluronic acid1.09
β-riburonic acid0.76
α-arabinuronic acid0.46
α-lyxuronic acid0.40
Data sourced from studies on penturonic acids. nih.gov

Reactivity Associated with the Bromine Substituent

The vinyl bromide at the C4 position is a key functional group that imparts unique reactivity to the molecule, primarily through metal-catalyzed cross-coupling reactions.

Substitution Reactions of the Vinyl Bromide

The C-Br bond at the C4 position, being part of a vinyl halide system, is amenable to substitution, most notably through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of the furanone ring.

Suzuki-Miyaura Coupling: This is a widely used reaction for creating C-C bonds. It involves the reaction of the vinyl bromide with a boronic acid in the presence of a palladium catalyst and a base. ysu.am While research has been conducted on the coupling of 4-tosyl- and 4-triflate-2(5H)-furanones, the use of 4-bromo-2(5H)-furanone as a substrate is also established. ysu.am These reactions provide a facile route to 4-aryl and 4-vinyl substituted 2(5H)-furanones, which are important structural motifs in many natural products. ysu.amunipi.it

A typical Suzuki-Miyaura coupling reaction is shown below:

Reactants: 4-bromo-furanone derivative, Aryl/Vinyl Boronic Acid

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) nih.govresearchgate.net

Base: Typically an inorganic base (e.g., K₃PO₄, K₂CO₃) nih.govresearchgate.net

Product: 4-Aryl/Vinyl-furanone derivative

Other Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions can be employed. The Sonogashira coupling, which uses a terminal alkyne to form a C(sp²)-C(sp) bond, has been successfully applied to β-tetronic acid bromide (a 4-bromo-2(5H)-furanone derivative). acs.org Furthermore, a novel reactivity pattern known as cine-substitution has been reported for vinyl bromides, where a palladium-catalyzed C-N coupling is followed by an in-situ Michael addition, resulting in substitution adjacent to the original position of the bromide. rsc.org

These coupling reactions demonstrate the versatility of the vinyl bromide as a synthetic handle for the elaboration of the 4-bromo-3-methylfuran-2(5H)-one scaffold into more complex molecules. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net

Influence of Bromine on Reaction Selectivity and Pathway

The presence of a bromine atom at the 4-position of the furanone ring significantly directs the molecule's reactivity, primarily by serving as a good leaving group and by influencing the electron distribution within the molecule. This electrophilic character is a key determinant in its reactions with nucleophiles.

Research into related brominated furanones demonstrates that the bromine atom can be readily displaced in substitution reactions. For instance, in the synthesis of various furanone derivatives, the bromine atom on the heterocyclic ring is often the target for nucleophilic attack, leading to a diverse array of substituted products. The reactivity of the C-Br bond is a cornerstone of the synthetic utility of this class of compounds.

Furthermore, the bromine atom's electron-withdrawing nature enhances the electrophilicity of the double bond, making it more susceptible to attack. This is evident in the synthesis of related compounds where bromination of a precursor is a key step to activate the molecule for subsequent reactions. unipi.it For example, the bromination of 5-methyl-2(5H)-furanone is a critical step in the synthesis of 3-bromo-5-methyl-2(5H)-furanone. unipi.it

The influence of the bromine atom is also observed in more complex transformations. In palladium-catalyzed cyclization reactions of 2,3-allenoic acids, the presence of a bromide ion in the reaction mixture can lead to the formation of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. acs.org In these reactions, a furanonyl palladium intermediate is trapped by an allene, and subsequent nucleophilic attack by the bromide ion yields the final brominated product. acs.org This highlights the role of the bromide ion in determining the final product structure.

The following table summarizes the key influences of the bromine atom on the reactivity of this compound:

FeatureInfluence of Bromine
Leaving Group Ability The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions at the C4 position.
Electrophilicity The electron-withdrawing nature of bromine increases the electrophilicity of the furanone ring, particularly the double bond.
Reaction Pathway Direction The presence of bromide ions in a reaction mixture can dictate the outcome of the reaction, as seen in palladium-catalyzed cyclizations.

Reaction Pathways Involving the Unsaturated System

The unsaturated nature of the furanone ring in this compound opens up several reaction pathways, primarily centered around the carbon-carbon double bond.

Addition Reactions to the Double Bond

The double bond in the furanone ring is susceptible to addition reactions, a common pathway for many unsaturated carbonyl compounds. The electrophilicity of the double bond, enhanced by the adjacent carbonyl group and the bromine atom, makes it a prime target for nucleophilic attack.

While specific studies on this compound are limited, the reactivity of similar α,β-unsaturated lactones suggests that it would readily undergo Michael additions with a variety of nucleophiles. This type of conjugate addition is a fundamental reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the double bond can participate in cycloaddition reactions. The furan ring system, in general, can act as a diene or a dienophile in Diels-Alder reactions, depending on the substituents. The specific electronic nature of this compound would dictate its role in such cycloadditions.

Enolization and Tautomerism Considerations

Tautomerism is a key consideration in the reactivity of furanones. While this compound is the more stable tautomer, the potential for enolization exists. The formation of an enol or enolate intermediate can lead to a different set of reaction pathways.

The presence of the methyl group at the 3-position allows for the possibility of forming an enolate under basic conditions. This enolate could then react with various electrophiles, leading to functionalization at the methyl group. However, the stability of the furanone ring system may disfavor extensive enolization.

It is also important to consider the potential for ring-opening and rearrangement reactions that could be initiated by enolization. The interplay between the different functional groups within the molecule creates a landscape of potential transformations that are sensitive to reaction conditions.

The following table outlines the potential reaction pathways involving the unsaturated system of this compound:

Reaction PathwayDescription
Michael Addition Nucleophilic addition to the β-carbon of the α,β-unsaturated lactone system.
Cycloaddition Reactions Participation of the double bond in reactions like the Diels-Alder reaction, either as a diene or dienophile.
Enolate Formation Deprotonation at the methyl group under basic conditions to form an enolate intermediate.
Electrophilic Attack on Enolate Reaction of the enolate with electrophiles, leading to substitution at the methyl group.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Methylfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed. While specific experimental spectra for 4-bromo-3-methylfuran-2(5H)-one are not widely reported in publicly available literature, the expected NMR data can be predicted based on its defined chemical structure.

The ¹H NMR spectrum for this compound is expected to show two distinct signals corresponding to the two different types of protons in the molecule: the methyl protons (-CH₃) and the methylene (B1212753) protons (-CH₂-).

Methyl Protons (C3-CH₃): This signal would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would likely be in the range of 1.8-2.2 ppm, characteristic of a methyl group attached to a double bond within a lactone ring.

Methylene Protons (C5-H₂): This signal would also be a singlet, as these protons are not coupled to any other protons. Located on a carbon adjacent to both an oxygen atom and the lactone carbonyl group, these protons are expected to be deshielded and resonate at a lower field, typically in the 4.5-5.0 ppm range.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH₃1.8 - 2.2Singlet
-CH₂-4.5 - 5.0Singlet

The ¹³C NMR spectrum provides information on all five carbon atoms in the this compound structure. Each carbon atom resides in a unique chemical environment, resulting in five distinct signals.

Methyl Carbon (-CH₃): The carbon of the methyl group would appear at the highest field (lowest ppm value), typically in the range of 10-15 ppm.

Methylene Carbon (-CH₂-): This carbon, bonded to the ring oxygen, would be found in the range of 65-75 ppm.

Brominated Carbon (C4-Br): The carbon atom directly attached to the electron-withdrawing bromine atom would be significantly deshielded, with an expected chemical shift around 100-110 ppm.

Methyl-substituted Carbon (C3): This vinylic carbon, part of the C=C double bond and attached to the methyl group, would resonate in the 130-140 ppm region.

Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the 165-175 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
-CH₃10 - 15
C5 (-CH₂-)65 - 75
C4 (-Br)100 - 110
C3 (-CH₃)130 - 140
C2 (=O)165 - 175

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Lactone Carbonyl (C=O) Stretch: A strong and sharp absorption peak is expected for the carbonyl group of the α,β-unsaturated γ-lactone ring. This peak typically appears in the region of 1750-1780 cm⁻¹. The position within this range is influenced by ring strain and conjugation.

Carbon-Bromine (C-Br) Stretch: The stretching vibration of the C-Br bond is expected to produce a moderate to strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Other significant peaks would include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹ and C=C stretching from the furanone ring around 1650-1690 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional GroupBondPredicted Frequency (cm⁻¹)Intensity
Lactone CarbonylC=O1750 - 1780Strong, Sharp
AlkeneC=C1650 - 1690Medium
Alkyl HalideC-Br500 - 600Medium to Strong

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers clues about the structure through the analysis of fragmentation patterns.

HRMS is crucial for determining the precise elemental formula of a molecule. For this compound, the molecular formula is C₅H₅BrO₂. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity.

The monoisotopic mass of the compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), is 175.9473 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass.

Interactive Data Table: HRMS Data

ParameterValueSource
Molecular FormulaC₅H₅BrO₂ uni.lu
Monoisotopic Mass175.9473 Da uni.lu
Predicted [M+H]⁺176.95458 m/z uni.lu
Predicted [M+Na]⁺198.93652 m/z uni.lu

Analysis of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The fragmentation of this compound (C₅H₅BrO₂) in a mass spectrometer is governed by the stability of the resulting fragments, with cleavages often initiated at the heteroatoms or unsaturated bonds. uou.ac.in

The presence of a bromine atom is highly diagnostic due to the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion peak (M⁺) and bromine-containing fragment peaks appearing as a pair of signals (an M and M+2 peak) of almost equal intensity. libretexts.org

The fragmentation of the molecular ion of this compound can proceed through several characteristic pathways:

α-Cleavage: This is a common fragmentation pathway for carbonyl compounds. miamioh.edu Cleavage of the bonds adjacent to the carbonyl group can occur. Loss of the bromine atom as a radical (Br•) would lead to a significant fragment.

Loss of Carbon Monoxide (CO): Lactones and esters often exhibit the loss of CO, a stable neutral molecule. libretexts.org This would result in a fragment ion with a mass 28 Da less than the parent ion.

Ring Cleavage: The furanone ring can undergo cleavage, leading to various smaller fragment ions.

Predicted mass spectrometry data for adducts of this compound highlight potential fragment ions that could be observed in an experimental spectrum. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Type Mass-to-Charge Ratio (m/z)
[M+H]⁺ 176.95458
[M+Na]⁺ 198.93652
[M-H]⁻ 174.94002
[M+K]⁺ 214.91046
[M+H-H₂O]⁺ 158.94456

Data sourced from PubChemLite predictions. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomeric Differentiation

The synthesis of substituted furanones can often lead to the formation of constitutional isomers, which have the same molecular formula but different connectivity. For example, in the synthesis of brominated methylfuranones, isomers such as this compound and its positional isomer, 5-bromo-3-methyl-2(5H)-one, could potentially be formed. unipi.it Differentiating between these isomers is crucial for structural confirmation and for understanding structure-activity relationships.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for this purpose. acs.orgresearchgate.net

Liquid Chromatography (LC): The LC component separates the isomers based on their different polarities and interactions with the stationary phase of the chromatography column. The isomers will have different retention times, allowing for their physical separation before they enter the mass spectrometer.

Mass Spectrometry (MS): Once separated, each isomer enters the mass spectrometer, where it is ionized and fragmented. While isomers have the same molecular weight, their fragmentation patterns can be distinct due to the different positions of the substituents, leading to fragment ions of different masses or relative abundances. researchgate.net

Studies on related brominated furanone derivatives have demonstrated the successful use of LC-MS to separate and identify isomers formed during Wittig reactions, confirming the utility of this method for complex reaction mixtures. acs.orgresearchgate.netnih.gov An ultraperformance liquid chromatography (UPLC) coupled with ESI-ToF MS has been shown to effectively separate and detect related products, highlighting the power of modern LC-MS techniques in isomeric characterization. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, promoting these electrons from a lower-energy orbital to a higher-energy anti-bonding orbital. libretexts.org The structure of this compound, an α,β-unsaturated lactone, contains a conjugated system and heteroatoms with lone pairs of electrons, making it UV-active.

Two primary types of electronic transitions are expected for this compound:

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org In this compound, the conjugated system formed by the C=C double bond and the C=O group gives rise to a strong absorption band, typically at a shorter wavelength in the UV spectrum. For example, the related compound 4-methyl-3-penten-2-one exhibits a strong π → π* transition at 236 nm. libretexts.org

n → π* Transition: This transition involves the excitation of a non-bonding electron (from one of the oxygen atoms) to a π* anti-bonding orbital. libretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. The presence of the carbonyl and ether oxygen atoms in the furanone ring makes n → π* transitions possible. libretexts.orgresearchgate.net

The position of the maximum absorbance (λmax) is influenced by the substituents on the chromophore. The methyl group (an auxochrome) and the bromine atom can cause slight shifts in the absorption wavelengths compared to an unsubstituted furanone.

Table 2: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Expected Intensity
π → π* π bonding orbital to π* anti-bonding orbital Shorter Wavelength UV High

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov

While specific crystallographic data for this compound is not available in the surveyed literature, an analysis would provide key structural insights. If a suitable single crystal could be grown, the analysis would yield a detailed molecular model. This would confirm the planarity of the furanone ring and the precise spatial orientation of the methyl and bromo substituents.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions that stabilize the structure. For a molecule like this compound, one could expect to observe various weak intermolecular forces, such as:

C–H···O hydrogen bonds: Interactions between hydrogen atoms on the methyl group or the ring and the oxygen atoms of neighboring molecules.

Halogen bonding (C–Br···O): The electrophilic region on the bromine atom could interact with the nucleophilic oxygen atoms of adjacent molecules.

Analysis of structurally related brominated compounds has confirmed the utility of X-ray crystallography in identifying and characterizing intermolecular interactions involving bromine, such as Br⋯Br or C–H⋯Br contacts.

Computational and Theoretical Studies on 4 Bromo 3 Methylfuran 2 5h One

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a predominant computational method used for electronic structure calculations in chemistry and materials science, offering a good balance between accuracy and computational cost. nih.govresearchgate.net These calculations are foundational for exploring the properties of 4-bromo-3-methylfuran-2(5H)-one.

The electronic properties of a molecule are key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and polarizable molecule. nih.gov

While specific DFT calculations for the HOMO-LUMO gap of this compound are not prominently available in the reviewed literature, analysis of its structure allows for predictions. The presence of electronegative atoms (oxygen, bromine) and a conjugated system influences its electronic landscape.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.comtandfonline.com For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the bromine atom due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the methylene (B1212753) and methyl groups.

Illustrative Data for Electronic Properties The following table is illustrative, as specific experimental or theoretical values for this compound were not found in the searched literature.

Computational ParameterIllustrative ValueSignificance
EHOMO-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. nih.gov

Vibrational frequency analysis, calculated using DFT methods, is a powerful technique for interpreting and predicting infrared (IR) and Raman spectra. nih.gov Theoretical wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. semanticscholar.orgacs.org

A detailed vibrational analysis specific to this compound has not been reported in the searched literature. However, based on its functional groups, characteristic vibrational modes can be predicted. The most prominent peak in its IR spectrum would be the C=O stretching vibration of the lactone ring. Other significant vibrations would include the C=C stretching of the furanone ring, C-H stretching and bending modes of the methyl (CH₃) and methylene (CH₂) groups, and the C-Br stretching vibration.

Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
C=O (Lactone)Stretching1750-1790
C=C (Alkene in ring)Stretching1640-1680
-CH₃, -CH₂-Stretching2850-3000 researchgate.net
C-O (Ester)Stretching1000-1300
C-BrStretching500-600

While the five-membered furanone ring is relatively rigid, it is not perfectly planar and can adopt puckered conformations, such as an "envelope" or "twist" form, to relieve ring strain. Computational studies on other furan (B31954) derivatives have explored such conformational preferences. usp.bracs.org For this compound, the methylene group at the C5 position provides some flexibility. DFT calculations can be used to map the potential energy surface, identifying the different possible conformers and their relative stabilities. The conformer with the lowest calculated energy corresponds to the most stable and, therefore, the most populated structure at equilibrium.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and delocalization of electron density. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into localized bond, lone pair, and anti-bond orbitals that correspond to the familiar Lewis structure picture. This analysis is particularly useful for quantifying hyperconjugative and charge-transfer interactions within a molecule. researchgate.net

Illustrative NBO Analysis for Plausible Interactions This table presents hypothetical donor-acceptor interactions and their stabilization energies to illustrate the output of an NBO analysis.

Donor NBO (i)Acceptor NBO (j)Illustrative E(2) (kcal/mol)Interaction Type
LP(1) O (ring)π(C=C)~25-35p-π conjugation
LP(2) O (carbonyl)π(C=C)~15-25n-π* interaction
LP(1) Brσ(C-C)~2-5n-σ hyperconjugation
π(C=C)π(C=O)~10-20π-π conjugation

Investigation of Reaction Mechanisms and Kinetics

Theoretical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states.

Understanding the kinetics of a reaction requires locating the transition state (TS) on the potential energy surface. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing a first-order saddle point. Computationally, a TS is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. While no specific studies detailing the transition states for reactions involving this compound were identified, the methodology is well-established. For instance, in reactions such as nucleophilic substitution at the C-Br bond or addition to the C=C double bond, DFT calculations could be employed to model the reaction path, locate the transition state structure, and calculate the energy barrier, thereby providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.netnih.gov

Reaction Pathway Mapping

Understanding the potential pathways a reaction can take is crucial for controlling product formation and optimizing yields. Computational methods are instrumental in mapping these pathways by calculating the energies of reactants, transition states, and products.

A study on the Wittig reaction of 3-bromo-4-methylfuran-2,5-dione, a related precursor, provides a clear example of reaction pathway analysis. researchgate.net The reaction with a phosphonium (B103445) ylide (Ph₃PdCHCOOMe) was found to yield two different structural isomers, demonstrating the complexity of the reaction landscape. researchgate.net Computational analysis, based on ¹H NMR integration, determined the relative formation of these isomers. researchgate.net The major product was methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate, while the isomer methyl (Z)-(4-bromo-3-methyl-5-oxofuran-2(5H)-ylidene)ethanoate, which features the same core structure as the subject of this article, was the minor product. researchgate.net Such studies are critical for predicting regioselectivity and understanding the electronic and steric factors that govern the reaction outcome. researchgate.netcore.ac.uk

Further theoretical investigations on the cycloaddition reactions of furan derivatives utilize DFT calculations to map potential energy surfaces and determine Gibbs free energy profiles. researchgate.net These calculations help to predict whether a reaction will favor kinetic or thermodynamic products and how factors like solvents and temperature influence this selectivity. researchgate.net For instance, in some Diels-Alder reactions involving furans, calculations have shown that exo-cycloadducts are favored over endo-cycloadducts. researchgate.net

ReactantReagentProduct IsomerRatioReference
3-bromo-4-methylfuran-2,5-dionePh₃PdCHCOOMeMethyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate6 researchgate.net
3-bromo-4-methylfuran-2,5-dionePh₃PdCHCOOMeMethyl (Z)-(4-bromo-3-methyl-5-oxofuran-2(5H)-ylidene)ethanoate1 researchgate.net

Molecular Dynamics (MD) Simulations in Understanding Molecular Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational changes, stability, and interaction dynamics of molecules with their environment, such as solvents or biological receptors. usp.brscribd.comnih.gov

For the broader class of brominated furanones, MD simulations have been instrumental in understanding their mechanisms of action as quorum-sensing inhibitors in bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net Studies have shown that halogenation can significantly improve the binding affinity of furanones against various bacterial receptors. nih.gov All-atom MD simulations, often run for hundreds of nanoseconds, assess the stability of the furanone-receptor complexes and calculate binding free energies. scribd.comnih.gov

In a representative study on marine-derived furanones, MD simulations were performed on complexes involving different furanone derivatives and quorum-sensing receptors like LasR and RhlR. nih.gov The results, including root-mean-square deviation (RMSD) values, provide a measure of the stability of the ligand within the protein's binding pocket throughout the simulation. nih.gov Such computational analyses help to elucidate how substituents on the furanone ring, including bromine atoms, affect selective binding and inhibitory activity. nih.govresearchgate.net While these studies focus on analogues, the methodologies are directly applicable to understanding the molecular interactions of this compound.

Machine Learning Applications in Predicting Reactivity and Optimizing Reactions

Predicting Reactivity: One key application of ML is the prediction of chemical reactivity. For instance, ML models can be developed to predict bond dissociation enthalpies (BDEs), which are fundamental to understanding reaction selectivity. researchgate.net Other models use molecular graph representations as inputs to predict reaction rate constants for various chemical transformations, including those involving volatile organic compounds (VOCs). copernicus.org These models learn from features like element type, hybridization, and bond types to make their predictions. copernicus.org The development of such predictive tools is crucial for assessing the likely reactivity of compounds like this compound in various chemical environments.

Optimizing Reactions: ML algorithms are also powerful tools for optimizing reaction conditions to improve metrics like yield and selectivity. cas.org These approaches can handle complex systems with both categorical variables (e.g., solvent, catalyst) and continuous variables (e.g., temperature, concentration). By enriching training datasets with high-quality, diverse reaction data, the predictive accuracy of these models can be significantly enhanced, even for rare reaction classes. cas.org This data-driven approach allows for more efficient exploration of the reaction space compared to traditional, one-variable-at-a-time optimization methods. nih.gov

Application AreaMachine Learning TechniqueKey ObjectiveRelevant FindingsReference
Reactivity PredictionBond Dissociation Enthalpy (BDE) ModelsPredict chemical reactivity and selectivity by calculating bond strengths.ML models can accurately predict BDEs, which is crucial for understanding reaction mechanisms. researchgate.net
Reactivity PredictionReaction Rate Constant PredictionDevelop AI models to predict the rate constants of chemical reactions.Graph-based neural networks can learn from molecular structures to predict reaction rates for VOCs. copernicus.org
Reaction OptimizationRetrosynthesis PlanningImprove the predictive power of AI tools for designing novel synthetic pathways.Enriching training data with diverse, high-quality reactions significantly improves prediction accuracy. cas.org
Drug DiscoveryLigand-Target Interaction PredictionDiscover drug-like molecules directly from protein sequences without relying on 3D structures.Transformer-based models can predict compound-protein interactions, speeding up hit discovery. nih.gov

Advanced Synthetic Applications and Methodological Contributions of 4 Bromo 3 Methylfuran 2 5h One

Strategic Precursor in Complex Molecule Synthesis

The inherent reactivity of 4-bromo-3-methylfuran-2(5H)-one makes it an ideal starting point for the synthesis of intricate molecular architectures. The bromine atom can be readily displaced or involved in cross-coupling reactions, providing a gateway to a wide array of substituted furanone derivatives.

Role in the Construction of Protoanemonin and Derivatives

Protoanemonin, a naturally occurring furanone, has been synthesized from a closely related brominated precursor, (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one. This synthesis is achieved through a reductive dehalogenation reaction utilizing zinc. redalyc.orggrafiati.com The precursor itself can be synthesized from levulinic acid, which undergoes bromination and acid-promoted cyclization to yield a mixture of brominated furanones. redalyc.orgresearchgate.net This highlights the utility of brominated furanones as key intermediates in accessing natural products like protoanemonin. While direct synthesis from this compound is not explicitly detailed, the synthesis of its derivatives underscores the importance of this structural motif.

Intermediacy in the Synthesis of Rubrolides and Related Compounds

The synthesis of rubrolides, a class of marine natural products with notable biological activities, frequently employs brominated furanone cores. For instance, a concise synthesis of rubrolides B, I, K, and O has been achieved starting from 3,4-dichloro-2(5H)-furanone. researchgate.net Key steps in these syntheses often involve site-selective Suzuki cross-coupling reactions and vinylogous aldol (B89426) condensations. researchgate.net

Notably, the synthesis of analogues of rubrolides, such as 4-Aryl-5-arylidene-3-bromofuran-2(5H)-ones, has been reported, demonstrating the versatility of the bromofuranone scaffold. researchgate.net The structure corresponding to the naturally occurring rubrolide N has been synthesized from 3,4-dibromo-2(5H)-furanone through a regioselective palladium-catalyzed reaction with arylboronic acids.

The general strategy involves the use of the bromo-substituted furanone as a central building block, which is then elaborated through various coupling and condensation reactions to construct the complex diaryl-substituted butenolide structure characteristic of the rubrolide family.

Application as Building Blocks for Other Biologically-Relevant Molecules

The utility of this compound and its isomers extends beyond the synthesis of specific natural products. These compounds are recognized as valuable building blocks for a range of biologically active molecules, including potential pharmaceuticals and agrochemicals. thegoodscentscompany.com

A significant area of application is in the development of compounds that target bacterial communication, a phenomenon known as quorum sensing (QS). unipi.it Brominated furanones have been shown to interfere with QS, which can inhibit the formation of biofilms and reduce the virulence of pathogenic bacteria. unipi.it For example, the synthetic analogue (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one has been found to sensitize Escherichia coli persister cells to antibiotics. thegoodscentscompany.com

The following table summarizes the synthesis of various biologically relevant molecules derived from brominated furanones:

Table 1: Synthesis of Biologically-Relevant Molecules from Brominated Furanones
Starting Material Target Molecule/Class Key Reactions Biological Relevance Reference(s)
(Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one Protoanemonin Reductive dehalogenation Natural product with cytotoxic activity redalyc.org, researchgate.net, grafiati.com
3,4-dihalo-2(5H)-furanone Rubrolide Analogues Suzuki cross-coupling, Aldol condensation Antitumor, Antiphosphatase, Aldose reductase inhibitors researchgate.net
Brominated Furanones Quorum Sensing Inhibitors Various modifications Antibacterial, Biofilm inhibition unipi.it, , thegoodscentscompany.com

Development of New Synthetic Methodologies

The unique reactivity of this compound has also spurred the development of new synthetic methods, allowing for more precise control over chemical transformations.

Regioselective Functionalization of Furanone Rings

A key challenge in furanone chemistry is achieving regioselectivity in substitution reactions. The bromine atom in this compound and related compounds provides a handle for such selective transformations.

Palladium-catalyzed cross-coupling reactions have proven particularly effective. For example, the synthesis of 4-aryl-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone proceeds with high regioselectivity, demonstrating that the bromine at the 4-position is more reactive under these conditions. This selective functionalization is a critical step in the synthesis of complex molecules like the rubrolides.

Furthermore, methods for the regioselective α-bromination of β-keto esters and 1,3-diketones using reagents like bromodimethylsulfonium bromide (BDMS) have been developed, offering a mild and efficient route to key synthetic intermediates. acs.org The ability to selectively introduce a bromine atom onto the furanone ring or its precursors is fundamental to the subsequent elaboration of the molecule.

Exploration of Novel Reaction Pathways and Catalysis

Research into the reactivity of this compound has led to the exploration of new reaction pathways and catalytic systems. Titanium-mediated aldol additions followed by acid-induced cyclocondensation represent a one-pot annulation method to produce 2(5H)-furanones. mdpi.comscispace.com These furanones, bearing bromo- or tosyloxyphenyl groups, are excellent partners in subsequent Suzuki-Miyaura cross-coupling reactions. mdpi.comscispace.com

The use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves (TS-1), has been explored for the oxidation of furan (B31954) to 5-hydroxy-2(5H)-furanone, a valuable platform chemical for producing other C4 chemicals. rsc.orgacs.org Additionally, gold-catalyzed cyclizations of various precursors provide an efficient route to substituted 3(2H)-furanones under mild conditions. organic-chemistry.org The development of these catalytic systems offers more sustainable and efficient alternatives to traditional synthetic methods.

The following table highlights some of the novel synthetic methodologies developed using furanone precursors:

Table 2: Novel Synthetic Methodologies Involving Furanones
Methodology Catalyst/Reagent Product Class Key Features Reference(s)
Furanone Annulation TiCl₄, Bu₃N 5-Aryl-2(5H)-furanones One-pot, crossed aldol addition and cyclocondensation mdpi.com, scispace.com
Furan Oxidation Titanium Silicate (TS-1), H₂O₂ 5-hydroxy-2(5H)-furanone Heterogeneous catalysis, environmentally friendly rsc.org, acs.org
Cycloisomerization Gold catalysts Substituted 3(2H)-furanones Mild reaction conditions, efficient organic-chemistry.org
α-Bromination Bromodimethylsulfonium bromide (BDMS) α-Bromo-β-keto esters/1,3-diketones High regioselectivity, mild conditions acs.org

Contribution to Heterocyclic Chemistry Research

The compound this compound serves as a significant and versatile building block in the field of heterocyclic chemistry. bldpharm.com As a member of the brominated 2(5H)-furanone family, its chemical architecture, featuring a reactive carbon-bromine bond and a lactone moiety, makes it a valuable precursor for the synthesis of a diverse array of more complex heterocyclic structures. unipi.it The strategic placement of the bromine atom and methyl group influences the electronic properties and reactivity of the furanone ring, opening pathways for numerous synthetic transformations.

The primary contribution of this compound to heterocyclic synthesis stems from its function as an electrophilic substrate and a scaffold for constructing new ring systems. The presence of the bromine atom at the C4-position renders the molecule susceptible to reactions with various nucleophiles, allowing for the introduction of diverse functional groups. ontosight.ai This reactivity is fundamental to its role as an intermediate in creating substituted heterocycles. Research on related brominated furanones has shown that the carbon-bromine bond is an effective handle for engaging in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com

One of the most significant applications of analogous bromo-furanones in heterocyclic chemistry is their use in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling has been successfully applied to bromo-furanone substrates to react with organoboron reagents, leading to the synthesis of aryl-substituted furanones. mdpi.com This methodology allows for the creation of biphenyl-like heterocyclic structures, demonstrating the utility of the C-Br bond as a key reactive site for building molecular complexity. mdpi.com

Furthermore, the furanone core itself is a precursor for a variety of other heterocyclic systems through reactions like cycloadditions and ring transformations. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can utilize the furan moiety to construct bicyclic adducts, which can be further transformed into other important heterocyclic frameworks. researchgate.net Studies on related furanone derivatives show their potential to react with dienophiles to form six-membered rings, a critical method for assembling polycyclic systems. researchgate.net

The reactivity of the lactone ring, combined with the C-Br bond, also permits the synthesis of different classes of heterocycles. For example, the reaction of dibrominated furanones with primary and secondary amines has been shown to produce 3-bromotetronamides, demonstrating a direct pathway from a furanone precursor to a different heterocyclic amide system. researchgate.net This type of transformation, where a nucleophile attacks the ring system, can lead to ring-opening and subsequent recyclization, yielding novel heterocyclic structures. The general reactivity of brominated furanones makes them key starting materials for generating libraries of heterocyclic compounds for further study. unipi.itsapub.org

Interactive Data Table 1: Reactivity and Synthetic Potential of the C-Br Bond

Reaction TypeReagent/CatalystResulting Heterocyclic StructureSignificance in Heterocyclic Chemistry
Nucleophilic SubstitutionAmines, Thiols, Alkoxides4-substituted-3-methylfuran-2(5H)-onesIntroduction of diverse functional groups and heteroatoms. ontosight.airesearchgate.net
Suzuki-Miyaura CouplingArylboronic acids, Palladium catalyst4-Aryl-3-methylfuran-2(5H)-onesFormation of C-C bonds to create complex biaryl heterocycles. mdpi.com
Diels-Alder ReactionDienesBicyclic lactone adductsConstruction of fused and polycyclic heterocyclic systems. researchgate.net
Ring TransformationStrong nucleophiles (e.g., amines)Substituted tetronamides, pyridazinonesAccess to different heterocyclic cores via ring-opening/recyclization. researchgate.net

Interactive Data Table 2: Examples of Heterocycles Synthesized from Furanone Precursors

Precursor ClassReaction TypeProduct Heterocycle ExampleReference Reaction Principle
Brominated 2(5H)-FuranonesSuzuki-Miyaura Coupling5-(1,1'-Biphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one mdpi.com
Dibrominated 2(5H)-FuranonesAmination3-Bromotetronamides researchgate.net
Furanone DerivativesDiels-Alder CycloadditionFused Oxabicyclic Compounds researchgate.net
Substituted FuranonesMulticomponent ReactionsPoly-substituted Pyridines sapub.org

Q & A

Basic: What are the most reliable synthetic routes for 4-bromo-3-methylfuran-2(5H)-one derivatives?

Methodological Answer:
A common approach involves tandem Michael addition–elimination reactions. For example, 3,4-dibromo-5-methoxyfuran-2(5H)-one reacts with amines (e.g., 4-methylpiperidine) in the presence of potassium fluoride to yield brominated furanones. This method ensures regioselectivity and structural control . Alternative routes include nucleophilic substitution at the bromine position using allylamines or aryl groups, as seen in derivatives like (S)-3-bromo-4-diallylamino-furan-2(5H)-one . Key steps:

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane).
  • Characterization: NMR, HRMS, and single-crystal X-ray diffraction (SCXRD) for stereochemical confirmation.

Basic: How is X-ray crystallography applied to resolve structural ambiguities in brominated furanones?

Methodological Answer:
SCXRD is critical for determining bond lengths, angles, and intermolecular interactions. For example:

  • Planarity Analysis: Furanone rings in 3-bromo-5-methoxy derivatives exhibit planarity (max. deviation: 0.026 Å), confirmed via SCXRD .
  • Data Reliability: Low R factors (e.g., 0.037–0.059) and high data-to-parameter ratios (14.0–17.4) ensure structural accuracy .
  • Software: SHELXL or OLEX2 for refinement.
    Example: Orthorhombic crystal systems (space group P212121) are common in enantiopure brominated furanones .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-Temperature NMR: Identify conformational flexibility (e.g., hindered rotation in ortho-substituted aryl groups) .
  • SCXRD Validation: Resolve discrepancies between NMR and computational models. For example, SCXRD confirmed the (2S,3R) configuration of a nitro-substituted bromofuranone, overriding initial NOE-based assumptions .
  • DFT Calculations: Compare experimental and calculated IR/UV spectra to validate tautomeric forms .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of brominated furanones?

Methodological Answer:

  • Chiral Auxiliaries: Use enantiopure cyclohexyloxy or tetrahydrofuran-3-yloxy groups to induce asymmetry, as seen in derivatives with >99% ee .
  • Catalytic Asymmetric Bromination: Chiral Lewis acids (e.g., BINOL-derived catalysts) control bromine addition .
  • Crystallization-Induced Dynamic Resolution (CIDR): Leverage racemization kinetics during crystallization to enhance ee .

Advanced: How do intermolecular interactions influence the stability of brominated furanone crystals?

Methodological Answer:
Weak C–H⋯O and C–H⋯Br interactions dominate packing:

  • C–H⋯O: Stabilizes layered structures (e.g., 3-bromo-5-methoxyfuranone, d = 2.35 Å) .
  • C–H⋯Br: Contributes to herringbone motifs in ortho-bromophenyl derivatives (d = 3.02 Å) .
    Impact: These interactions affect melting points, solubility, and reactivity in solid-state reactions.

Advanced: How can researchers design brominated furanones for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement: Substitute bromine with methylsulfinyl or fluorophenyl groups to modulate electronic properties .
  • Functional Group Positioning: Para-substituted bromine enhances steric accessibility for nucleophilic attack, while meta-substitution directs reactivity to the furanone ring .
  • In Silico Screening: Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., enzymes inhibited by 4-amino-2(5H)-furanones) .

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